![molecular formula C10H19ClN2O2 B12316136 2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide](/img/structure/B12316136.png)
2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide involves the reaction of propylamine with chloroacetyl chloride, followed by the addition of propyl isocyanate. The reaction conditions typically include an inert atmosphere, such as nitrogen, and the use of an organic solvent like dichloromethane . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Análisis De Reacciones Químicas
2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride.
Aplicaciones Científicas De Investigación
2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for drug development, particularly in the design of new pharmaceuticals.
Industry: In the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action can vary depending on the specific application and target .
Comparación Con Compuestos Similares
2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide can be compared with other similar compounds, such as:
2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide: Similar structure but with ethyl groups instead of propyl groups.
2-chloro-N-methyl-N-[(methylcarbamoyl)methyl]acetamide: Similar structure but with methyl groups instead of propyl groups.
2-chloro-N-butyl-N-[(butylcarbamoyl)methyl]acetamide: Similar structure but with butyl groups instead of propyl groups.
The uniqueness of this compound lies in its specific propyl groups, which can influence its reactivity and interactions with molecular targets .
Propiedades
Fórmula molecular |
C10H19ClN2O2 |
|---|---|
Peso molecular |
234.72 g/mol |
Nombre IUPAC |
2-[(2-chloroacetyl)-propylamino]-N-propylacetamide |
InChI |
InChI=1S/C10H19ClN2O2/c1-3-5-12-9(14)8-13(6-4-2)10(15)7-11/h3-8H2,1-2H3,(H,12,14) |
Clave InChI |
LFBLRMMDWRBINK-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)CN(CCC)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


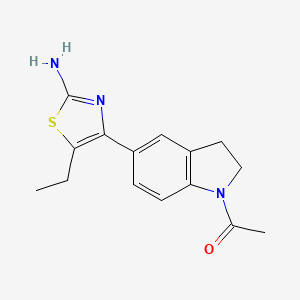
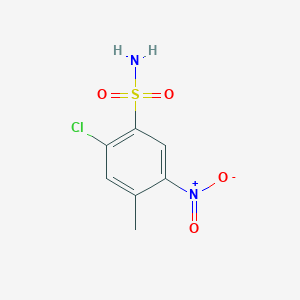
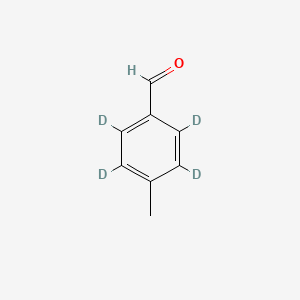

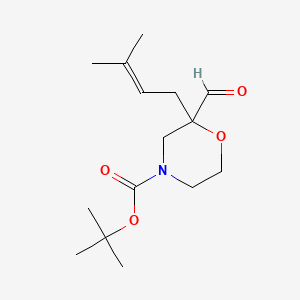
![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B12316106.png)
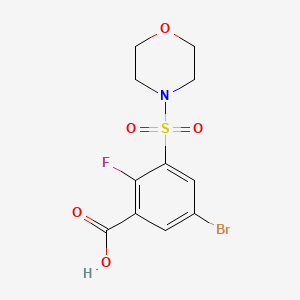
![rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis](/img/structure/B12316108.png)
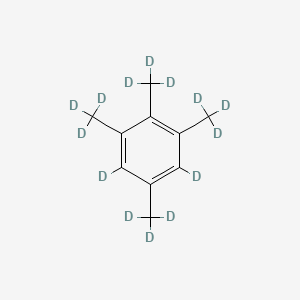

![6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride](/img/structure/B12316119.png)
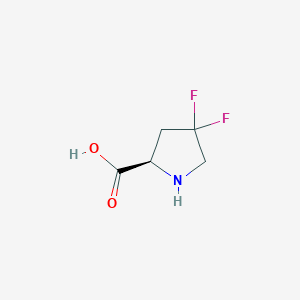
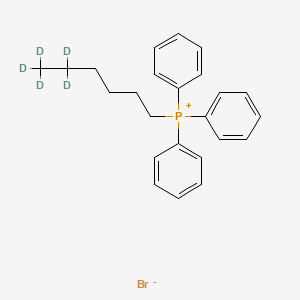
![N-[(N'-hydroxycarbamimidoyl)methyl]benzamide](/img/structure/B12316125.png)
